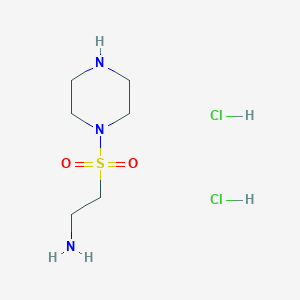

2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride

Vue d'ensemble

Description

2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C6H15N3O2S•2HCl and a molecular weight of 266.19 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15N3O2S.2ClH/c7-1-6-12(10,11)9-4-2-8-3-5-9;;/h8H,1-7H2;2*1H .Applications De Recherche Scientifique

Synthesis and Bioactivity

- Bioactive Derivatives Synthesis : Sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized, and their antimicrobial, antifungal, and antimalarial activities were evaluated (Bhatt, Kant, & Singh, 2016).

- Analytical Derivatization in Chromatography : A derivative, 2-(1-naphthyl)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate dihydrochloride, was synthesized for analytical derivatization in liquid chromatography, aiding in the detection and analysis of iodide anion (Kou, Wu, Chen, & Wu, 1995).

Pharmacological Potential

- Antiarrhythmic and Antiaggregatory Compounds : Dialkylaminobenzimidazoles, including compounds with a piperazine dihydrochloride structure, demonstrated potential antiarrhythmic, antiaggregation, and antiserotonin activities (Zhukovskaya et al., 2017).

- Adenosine Receptor Antagonists : Piperazine-1-sulfonylphenylxanthines, including a variant with high selectivity for A2B adenosine receptors, were synthesized and characterized, showing promise as therapeutic agents (Borrmann et al., 2009).

Membrane Technology

- CO2 Capture with Piperazine-immobilized Membranes : Piperazine derivatives were incorporated into polymeric membranes to enhance CO2 separation, demonstrating significant improvements in performance (Taniguchi et al., 2020).

Polymer Synthesis

- Hyperbranched Polymers Synthesis : The polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts was employed to create hyperbranched polymers with applications in various fields (Yan & Gao, 2000).

Antimicrobial Activity

- Antimicrobial Agents Synthesis : Piperazine derivatives were synthesized and evaluated for their efficacy against bacterial and fungal pathogens of tomato plants, showing significant antimicrobial activity (Vinaya et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-piperazin-1-ylsulfonylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.2ClH/c7-1-6-12(10,11)9-4-2-8-3-5-9;;/h8H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIPOXFILZDTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)

![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)

![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)

![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)

![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)